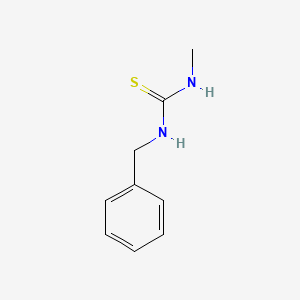

1-Benzyl-3-methyl-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Academic and Industrial Contexts

Thiourea and its derivatives are a cornerstone in both academic research and various industrial sectors. sciencepublishinggroup.com These organosulfur compounds are characterized by a central thiocarbonyl group flanked by two nitrogen atoms. ontosight.ai This structural motif allows them to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. ontosight.ainih.gov

In academia, thiourea derivatives are extensively studied for their potential in medicinal chemistry. They exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. mdpi.comnih.govnih.gov Their ability to form hydrogen bonds and participate in various chemical reactions makes them valuable scaffolds in drug design and development. biointerfaceresearch.com Furthermore, chiral thioureas have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the creation of stereoselective products. mdpi.combeilstein-journals.orgd-nb.info

Industrially, thioureas find applications in diverse areas such as agriculture, where they are used as herbicides and insect growth regulators. sciencepublishinggroup.com They also serve as corrosion inhibitors and are used in the synthesis of heterocyclic compounds, which are themselves valuable in pharmaceuticals and materials science. mdpi.comnih.gov

The broad utility of thiourea derivatives is summarized in the table below:

| Field | Application of Thiourea Derivatives | Relevant Properties |

| Medicinal Chemistry | Anticancer, antiviral, antibacterial, antifungal agents. mdpi.comnih.govontosight.ai | Ability to interact with biological targets like enzymes and proteins. biointerfaceresearch.comontosight.ai |

| Organic Synthesis | Organocatalysts, synthons for heterocycles. mdpi.comnih.gov | Hydrogen-bonding capability, reactivity of the thiocarbonyl group. mdpi.com |

| Industrial Chemistry | Corrosion inhibitors, analytical reagents. mdpi.comsciencepublishinggroup.com | Coordination with metal surfaces and ions. ontosight.ai |

| Agriculture | Herbicides, insecticides, fungicides. sciencepublishinggroup.com | Specific biological activities against pests and fungi. |

| Materials Science | Precursors for nanoparticles, components of polymers. nih.gov | Ability to coordinate with metals and participate in polymerization. |

Historical Perspective on the Synthesis and Application of Substituted Thioureas

The history of thiourea chemistry dates back to 1873, when it was first synthesized by Marceli Nencki, shortly after Friedrich Wöhler's groundbreaking synthesis of urea (B33335) in 1828. nih.gov Early research focused on the fundamental properties and reactions of the parent compound. The development of methods to create substituted thioureas, where one or more hydrogen atoms on the nitrogen are replaced by other organic groups, significantly expanded their utility.

The most common method for synthesizing 1,3-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. mdpi.com This straightforward condensation reaction allows for the creation of a vast library of both symmetrical and unsymmetrical derivatives. For instance, the synthesis of 1-benzyl-3-phenylthiourea (B182860) is achieved by reacting phenylmethanamine with isothiocyanatobenzene. mdpi.com Other methods include using carbon disulfide as a starting material, which can react with amines to form dithiocarbamates that are then converted to thioureas. mdpi.com

Historically, the applications of substituted thioureas were recognized in various fields. An early example in medicine was the use of certain derivatives to treat Mycobacterium tuberculosis infections. nih.gov In modern times, the focus has shifted towards their role as highly specific biological agents and catalysts. mdpi.comnih.gov The recognition of their ability to act as hydrogen-bond donors was a pivotal moment, leading to their development as organocatalysts for a multitude of chemical transformations. mdpi.com

Rationale for Focused Research on 1-Benzyl-3-methyl-2-thiourea

The specific structure of this compound, featuring both an aromatic (benzyl) and a small alkyl (methyl) substituent, makes it an interesting target for research. This asymmetry can lead to unique conformational properties and interaction profiles with biological targets or in catalytic systems.

The rationale for focused research on this compound can be broken down as follows:

Structural Asymmetry: Unlike symmetrically substituted thioureas, the distinct electronic and steric nature of the benzyl (B1604629) and methyl groups can impart specific reactivity and selectivity. The benzyl group provides lipophilicity and the potential for π-π stacking interactions, while the small methyl group provides minimal steric hindrance. biointerfaceresearch.com

Scaffold for Drug Discovery: The thiourea core is a well-established "privileged structure" in medicinal chemistry. nih.gov The specific combination of substituents in this compound could lead to novel interactions with biological targets, potentially yielding compounds with improved potency or selectivity in areas like cancer or infectious diseases. biointerfaceresearch.comkent.ac.uk

Organocatalysis: The development of chiral organocatalysts is a major field in modern synthesis. beilstein-journals.org While this compound is achiral, it serves as a simple model for understanding the fundamental interactions in more complex, chiral thiourea catalysts. Research into its catalytic activity could provide insights for designing more effective asymmetric catalysts.

Coordination Chemistry: The presence of hard (nitrogen) and soft (sulfur) donor atoms allows for versatile coordination behavior with metal ions. nih.gov Studying the complexes formed with this compound can lead to new materials with interesting electronic or magnetic properties, or to catalysts for industrial processes.

Scope and Objectives of Current and Future Research Endeavors

Current and future research on this compound and related asymmetrically substituted thioureas is likely to be directed towards several key areas.

Current Research Objectives:

Synthesis Optimization: Developing efficient, high-yield, and environmentally friendly ("green") synthesis methods for asymmetrically substituted thioureas using techniques like microwave irradiation or flow chemistry. nih.gov

Structural and Spectroscopic Characterization: Thoroughly characterizing the compound using techniques like X-ray crystallography, NMR spectroscopy (¹H, ¹³C), and IR spectroscopy to understand its solid-state structure and solution-state conformation. mdpi.comresearchgate.net

Screening for Biological Activity: Evaluating the compound against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and viruses, to identify potential therapeutic applications. mdpi.comnih.gov

Future Research Directions:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues of this compound with systematic modifications to the benzyl and methyl groups to understand how structural changes affect biological activity. This is crucial for optimizing lead compounds in drug discovery. researchgate.net

Mechanism of Action Studies: For any identified biological activity, detailed studies will be needed to elucidate the specific molecular pathways and targets involved.

Development of Chiral Analogues: Introducing chirality into the structure, for example by using a chiral amine as a starting material, to explore its potential in asymmetric organocatalysis. beilstein-journals.orgd-nb.info

Application in Materials Science: Investigating the use of its metal complexes as functional materials, such as sensors for detecting specific ions or as components in photoluminescent devices. nih.gov

The physical and chemical properties of this compound are foundational to these research endeavors.

Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 2740-94-5 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₉H₁₂N₂S | sigmaaldrich.comscbt.com |

| Molecular Weight | 180.27 g/mol | scbt.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBTTXVKWIAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181830 | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-94-5 | |

| Record name | 1-Benzyl-3-methyl-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYL-1-METHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX5FUH5JS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Benzyl 3 Methyl 2 Thiourea

Established Synthetic Routes for 1-Benzyl-3-methyl-2-thiourea

The most fundamental and widely adopted method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. For the specific synthesis of this compound, this involves one of two equivalent pathways: the reaction of phenylmethanamine (benzylamine) with methyl isothiocyanate, or the reaction of methylamine (B109427) with benzyl (B1604629) isothiocyanate. ontosight.ai

It is important to clarify that the reaction between phenylmethanamine and isothiocyanatobenzene (phenyl isothiocyanate), as suggested in the section title, would yield 1-benzyl-3-phenyl-2-thiourea, not the methyl-substituted target compound. The correct precursor is methyl isothiocyanate. wikipedia.org

Reaction of Phenylmethanamine with Methyl Isothiocyanate

The synthesis of this compound is achieved through the nucleophilic addition of the primary amine, phenylmethanamine, to the electrophilic carbon atom of methyl isothiocyanate. This reaction is typically straightforward and proceeds under mild conditions to afford the desired thiourea (B124793) derivative in high yield.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the benzylamine (B48309) attacking the central carbon of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the final thiourea product. This method is highly efficient for creating both symmetrical and unsymmetrical thioureas. sioc-journal.cn

Alternatively, reacting methylamine with benzyl isothiocyanate achieves the same product. ontosight.aichemicalbook.com The choice between these two pathways often depends on the commercial availability and cost of the starting materials.

Optimization of Reaction Conditions and Yields

The efficiency of thiourea synthesis can be influenced by several factors, including solvent, temperature, and reactant stoichiometry. While the reaction often proceeds without a catalyst, optimizing conditions can enhance yield and purity. researchgate.net

Research into the synthesis of various N,N'-disubstituted thioureas has provided insights into ideal reaction parameters. For instance, studies on similar syntheses have explored different solvents and the use of phase-transfer catalysts to improve reaction rates and yields, especially when dealing with less reactive amines or isothiocyanates. nih.gov Optimizing the molar ratio of reactants is also crucial; an excess of the amine can sometimes be used to ensure the complete conversion of the isothiocyanate. researchgate.net

Below is a table summarizing typical parameters that are optimized for the synthesis of unsymmetrical thioureas.

| Parameter | Variation | Typical Outcome |

| Solvent | Aprotic (e.g., Acetone, THF, DMF), Protic (e.g., Ethanol (B145695), Water), Solvent-free | Aprotic solvents are common. Water is a green option. Solvent-free conditions can lead to high yields and easy work-up. nih.govresearchgate.net |

| Temperature | Room Temperature to Reflux | Many reactions proceed efficiently at room temperature. Heating can reduce reaction times but may increase side products. |

| Catalyst | Catalyst-free, Acid/Base, Phase-Transfer Catalyst (e.g., TBAB) | Most reactions are catalyst-free. Phase-transfer catalysts can improve yields in heterogeneous systems. nih.govresearchgate.net |

| Stoichiometry | Equimolar, Excess Amine | Equimolar ratios are standard. A slight excess of the amine can drive the reaction to completion. |

Novel and Green Synthesis Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing thioureas. These include microwave-assisted synthesis, catalyst-free and solvent-free reactions, and the application of flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgajol.info For the synthesis of thiourea derivatives, microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields. researchgate.netsdiarticle3.com This technique efficiently heats the reactants, leading to faster reaction rates and cleaner product formation compared to conventional heating methods. Several studies have successfully applied microwave heating to the synthesis of various thiourea-containing heterocycles and related compounds. researchgate.netresearchgate.net

A comparative overview of conventional versus microwave-assisted synthesis for similar thiourea derivatives highlights the significant advantages of the latter.

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | 8 - 12 hours | Moderate to Good | Often requires refluxing in an organic solvent. |

| Microwave Irradiation | 1.5 - 20 minutes | Good to Excellent | Significant rate enhancement and often higher purity. ajol.inforesearchgate.net |

Catalyst-Free and Solvent-Free Methods

To further enhance the green credentials of thiourea synthesis, catalyst-free and solvent-free approaches have been developed. nih.govresearchgate.net These methods are highly efficient and minimize waste by eliminating the need for a catalyst and a reaction medium. researchgate.net One such method involves the reaction of amines with dithiocarbamates at slightly elevated temperatures (50-60 °C) without any solvent, which can produce unsymmetrical thioureas in excellent yields (64-100%). nih.gov

Another approach involves the mechanochemical mixing of solid isothiocyanates and solid or gaseous amines. semanticscholar.org These solid-state reactions can proceed to completion with quantitative yields, offering a highly sustainable and efficient synthetic route that avoids the use of bulk solvents. researchgate.net

Flow Chemistry Applications

Continuous-flow chemistry represents a paradigm shift in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net The synthesis of thioureas has been successfully adapted to flow systems. In one multicomponent approach, isocyanides, amines, and a source of sulfur (such as an aqueous polysulfide solution) are pumped through a heated reactor. nih.govmdpi.com This method allows for the rapid and efficient production of a diverse range of thioureas. The products often crystallize directly from the reaction mixture upon solvent removal, simplifying purification to a simple filtration step. researchgate.netmdpi.com

Key parameters for a continuous-flow synthesis of thioureas are outlined in the table below.

| Parameter | Typical Value/Condition | Advantage |

| Residence Time | Seconds to Minutes | Rapid product formation and high throughput. nih.gov |

| Temperature | 60 - 100 °C | Precise temperature control enhances selectivity and yield. |

| Reactants | Isocyanide, Amine, Sulfur Source | Multicomponent reaction enhances efficiency. mdpi.com |

| Purification | Simple filtration | Reduces need for column chromatography, saving time and solvent. researchgate.net |

Derivatization Strategies of the this compound Scaffold

N-Substitution Reactions

The nitrogen atoms of the this compound backbone possess protons that can be substituted, primarily through acylation, although alkylation is less common post-synthesis. These reactions allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic properties.

N-Acylation: The acylation of 1,3-disubstituted thioureas is a significant transformation that typically leads to the formation of N-acylureas, often involving the simultaneous conversion of the thiocarbonyl group. A notable method employs hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (DIB), which serves as both an oxidizing and acetylating agent. acs.orgnih.gov In the case of an unsymmetrical thiourea like this compound, the acylation is regioselective. The reaction favors acylation at the nitrogen atom attached to the amine with a lower pKa. acs.orgnih.govacs.org This provides a pathway to N-acetylurea derivatives under mild, environmentally friendly conditions. acs.orgnih.gov

Another approach to N-acylation involves the use of acyl chlorides or acids, though these methods can require elevated temperatures and may lead to non-regioselective products if both nitrogen atoms are reactive. acs.org The development of regioselective methods is crucial for the controlled synthesis of complex derivatives. acs.orgnih.gov

Table 1: Representative N-Acylation Reaction of a Disubstituted Thiourea

| Reactant | Reagent | Product Type | Key Feature |

|---|---|---|---|

| 1,3-Disubstituted Thiourea | Diacetoxyiodobenzene (DIB) | N-Acetylurea | Regioselective N-acetylation and oxidation of C=S to C=O. acs.orgnih.gov |

Modifications at the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is the most reactive site in the this compound molecule for many transformations. Its high polarizability and the nucleophilicity of the sulfur atom allow for alkylation, oxidation, and coordination with metals.

S-Alkylation: The sulfur atom can be readily alkylated with electrophiles like alkyl halides to form isothiourea derivatives. This reaction proceeds via the formation of a stable S-alkylated salt, which can be isolated or used in situ for further reactions. For example, the reaction of a disubstituted thiourea with methyl iodide leads to the corresponding S-methyl isothiourea. This transformation is chemoselective for the sulfur atom due to its high nucleophilicity compared to the nitrogen atoms.

Oxidative Desulfurization: The thiocarbonyl group can be converted to a carbonyl (C=O) group through oxidative desulfurization, transforming the thiourea into its urea (B33335) analogue. This is a common and important reaction, as ureas are biologically significant compounds. Various oxidizing agents can achieve this transformation, including hydrogen peroxide, potassium monopersulfate, and singlet molecular oxygen. tandfonline.comrsc.orgresearchgate.net The reaction conditions, such as pH, can influence the outcome, with neutral conditions favoring the formation of ureas. tandfonline.com In some cases, the oxidative process can lead to the formation of carbodiimides by eliminating H₂S, particularly when using reagents like o-iodoxybenzoic acid (IBX). organic-chemistry.org

Coordination Chemistry: The soft sulfur donor atom of the thiocarbonyl group readily coordinates with soft or borderline metal ions, such as those from the platinum group. This property allows this compound to act as a ligand in the formation of various metal complexes. This coordination typically occurs through the sulfur atom, which can lead to changes in the electronic properties and reactivity of the entire molecule.

Table 2: Examples of Reactions at the Thiocarbonyl Moiety

| Reaction Type | Typical Reagent | Product | Reference |

|---|---|---|---|

| S-Alkylation | Methyl Iodide | Isothiourea | mdpi.com |

| Oxidative Desulfurization | Hydrogen Peroxide (H₂O₂) | Urea | tandfonline.comrsc.org |

| Oxidative Desulfurization | o-Iodoxybenzoic Acid (IBX) | Carbodiimide | organic-chemistry.org |

Heterocyclic Ring Annulation Utilizing the Thiourea Core

The thiourea moiety is an excellent precursor for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles. The [N-C(S)-N] core can act as a binucleophile, reacting with various electrophilic reagents to undergo cyclocondensation reactions.

Thiazole (B1198619) Synthesis: One of the most classic reactions involving thioureas is the Hantzsch thiazole synthesis. The reaction of a 1,3-disubstituted thiourea with an α-haloketone or α-haloaldehyde leads to the formation of a 2-iminothiazoline or a 2-aminothiazole (B372263) derivative. rsc.orgbohrium.comtandfonline.com This method is highly versatile and provides access to a broad range of substituted thiazoles, which are important scaffolds in medicinal chemistry. bohrium.com Alternative methods have been developed using reagents like diazoketones as a substitute for α-haloketones. chemrxiv.org

Thiazine Synthesis: Six-membered heterocycles can also be synthesized. For instance, N,N'-dialkylthioureas can react with activated acetylenes in the presence of triphenylphosphine (B44618) (Ph₃P) to yield functionalized 3,4-dihydro-2H-1,3-thiazines. pharmacophorejournal.com

Other Heterocycles: The reactivity of the thiourea core extends to the formation of other heterocyclic systems. For example, reaction with chloroacetyl chloride under solvent-free conditions can yield 2-imino-4-thiazolidinones. researchgate.net Furthermore, cyclocondensation with malonates can produce thiobarbituric acids. researchgate.net The Biginelli reaction, a multicomponent reaction, can also utilize N-substituted thioureas to produce dihydropyrimidinethiones. nih.gov These examples highlight the utility of the this compound scaffold as a key intermediate for building diverse heterocyclic structures. conicet.gov.ar

Table 3: Representative Heterocyclic Ring Formation Reactions

| Target Heterocycle | Electrophilic Partner | Reaction Name/Type | Reference |

|---|---|---|---|

| Thiazole | α-Haloketone | Hantzsch Thiazole Synthesis | rsc.orgbohrium.com |

| 2-Imino-4-thiazolidinone | Chloroacetyl chloride | Cyclocondensation | researchgate.net |

| Dihydropyrimidinethione | Aldehyde + β-keto ester | Biginelli Reaction | nih.gov |

| 1,3-Thiazine | Activated Acetylene | Cycloaddition | pharmacophorejournal.com |

Coordination Chemistry of 1 Benzyl 3 Methyl 2 Thiourea and Its Metal Complexes

Ligand Properties of 1-Benzyl-3-methyl-2-thiourea

The coordination behavior of this compound is governed by the electronic and steric properties of the thiourea (B124793) core and its substituents.

Thiourea as a Multidentate Ligand (e.g., S-monodentate, N,S-bidentate coordination)

Thiourea derivatives are recognized as flexible ligands capable of multiple coordination modes. researchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for diverse bonding scenarios. conicet.gov.arsphinxsai.com For this compound, two primary coordination modes are anticipated.

S-monodentate Coordination : As a neutral ligand, this compound can coordinate to a metal center exclusively through its sulfur atom. This is the most common coordination mode for simple thioureas, where the sulfur atom acts as a soft Lewis base, readily bonding to soft metal ions. researchgate.net

N,S-bidentate Chelation : Upon deprotonation of one of the amine (N-H) protons, the ligand becomes monoanionic and can form a stable four-membered chelate ring by coordinating through both a nitrogen and the sulfur atom. mdpi.comsemanticscholar.org This bidentate mode is often observed in complexes with transition metals. semanticscholar.org The tautomeric shift from thione (C=S) to thiol (C-S⁻) upon deprotonation facilitates this chelation.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms | Ligand Charge |

|---|---|---|---|

| Monodentate | Coordination through the sulfur atom. | S | Neutral |

| Bidentate Chelate | Coordination through one nitrogen and the sulfur atom following deprotonation. | N, S | Anionic (-1) |

Influence of Substituents on Coordination Modes

The nature of the substituents on the nitrogen atoms significantly impacts the electronic properties and steric hindrance of the ligand, thereby influencing its coordination behavior. conicet.gov.ar In this compound, the substituents are a benzyl (B1604629) group and a methyl group.

Unlike acyl-substituted thioureas, which contain an additional oxygen donor atom and often coordinate in an S,O-bidentate fashion, this compound lacks such a group. conicet.gov.arresearchgate.net The benzyl and methyl groups are neither strongly electron-withdrawing nor do they possess additional donor atoms. Their primary influence is steric. The bulky benzyl group may sterically hinder certain coordination geometries, potentially favoring monodentate coordination in some systems or influencing the cis/trans isomerism in square planar or octahedral complexes. The electronic properties of these alkyl/aralkyl groups maintain high electron density on the sulfur atom, reinforcing its role as an effective soft donor.

Hydrogen Bonding Interactions in Metal Complex Formation

This compound has two N-H protons which are capable of acting as hydrogen bond donors. researchgate.net These interactions are crucial in the solid-state chemistry of both the free ligand and its metal complexes. Intermolecular hydrogen bonds, particularly of the N-H···S or N-H···O type (where oxygen may be from a co-ligand or solvent molecule), can link individual complex molecules into extended one-, two-, or three-dimensional supramolecular networks. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com Characterization is commonly achieved through elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Pt(II), Cu(II), Fe(III), Co(II), Au, Ag, Pd(II))

While the coordination chemistry of thiourea derivatives is vast, a detailed review of the scientific literature reveals a notable absence of specific studies detailing the synthesis and structural characterization of metal complexes formed exclusively with this compound. However, extensive research on closely related analogues, such as 1-benzyl-3-phenylthiourea (B182860) and various N,N'-dialkyl/diaryl thioureas, provides a strong basis for predicting its behavior. researchgate.netmdpi.comsemanticscholar.org

For instance, studies on the Pt(II) complex of 1-benzyl-3-phenylthiourea show that the ligand can act as a dianion, coordinating in a bidentate fashion through both S and N atoms. mdpi.com Copper(II) complexes with other 1,3-disubstituted thioureas have been shown to coordinate in a bidentate S,N manner, forming monomeric or dimeric structures. semanticscholar.org Similarly, Pd(II) complexes often exhibit square planar geometries with S,N-coordination. researchgate.net Based on these precedents, it is highly probable that this compound would form stable complexes with a range of transition metals, adopting geometries and coordination modes typical for this class of ligands.

Table 3: Expected Coordination Behavior with Selected Transition Metals

| Metal Ion | Expected Coordination Mode(s) | Potential Geometry | Notes |

|---|---|---|---|

| Pt(II), Pd(II) | S-monodentate; N,S-bidentate | Square Planar | Analogous complexes are well-documented. researchgate.netmdpi.com |

| Cu(II) | N,S-bidentate | Distorted Square Planar, Square Pyramidal | Cu(II) complexes with similar ligands are known to form both monomers and dimers. semanticscholar.orgresearchgate.net |

| Ag(I), Au(I) | S-monodentate | Linear, Trigonal Planar | Often forms polymeric structures with bridging sulfur atoms. The reaction of thioureas with Au(III) can involve a redox reaction, resulting in Au(I) complexes. sphinxsai.com |

| Co(II), Fe(III) | S-monodentate; N,S-bidentate | Tetrahedral, Octahedral | Coordination would likely involve other co-ligands (e.g., halides, solvent) to satisfy the coordination sphere. |

Main Group Metal Complexes

The study of main group metal complexes with thiourea-based ligands is less common than that of transition metals. There is a significant lack of published research on the synthesis and characterization of main group metal complexes specifically involving this compound. Substituted N-acylthioureas have been investigated as ionophores for heavy main group metal ions like Pb(II) and Hg(II), suggesting that the sulfur atom of the thiourea moiety has a strong affinity for these soft metal centers. researchgate.net It can be inferred that this compound would also be capable of forming complexes with such ions, most likely through sulfur coordination.

Spectroscopic Analysis of Complex Structures (IR, UV-Vis, NMR)

Spectroscopic methods are fundamental in determining the coordination mode of the this compound ligand to a metal center. Analysis of shifts in key spectral bands upon complexation provides direct evidence of bonding.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying which donor atoms of the thiourea ligand are involved in coordination. The thiourea moiety, -NH-C(S)-NH-, possesses several characteristic vibrational modes that are sensitive to complexation.

Upon coordination to a metal ion, significant shifts in the positions of these bands are observed.

Coordination via Sulfur: This is the most common coordination mode for thiourea derivatives. It leads to a decrease in the frequency of the ν(C=S) band, typically by 30-70 cm⁻¹, due to the weakening of the C=S double bond upon electron donation from the sulfur atom to the metal. Concurrently, the ν(C-N) band frequency increases, indicating an enhancement of the double bond character of the C-N bonds. researchgate.net

Coordination via Nitrogen: When the ligand deprotonates and coordinates through a nitrogen atom in addition to the sulfur atom (forming a chelate ring), the ν(N-H) bands disappear. For instance, in studies of Pt(II) complexes with the analogous 1-benzyl-3-phenylthiourea (H₂BPT), the free ligand's N-H absorption bands at 3363 and 3149 cm⁻¹ were absent in the spectra of the complexes. mdpi.com This disappearance, coupled with the emergence of a new band for the S-C=N stretching vibration (observed between 1539–1566 cm⁻¹), confirms bidentate S,N-coordination. mdpi.com

Table 1: Illustrative IR Spectral Data (cm⁻¹) for a Related Thiourea Ligand and its Pt(II) Complex (Data sourced from studies on 1-benzyl-3-phenylthiourea (H₂BPT)) mdpi.com

| Compound | ν(N-H) | ν(C-N) | ν(C=S) |

|---|---|---|---|

| H₂BPT (Free Ligand) | 3363, 3149 | ~1450 | ~842 |

| [Pt(BPT)(dppe)] | Absent | 1539-1566* | Shifted/Coupled |

*This band is assigned to the stretching vibration of S–C=N, indicating deprotonation and chelation.

UV-Visible (UV-Vis) Spectroscopy Electronic spectroscopy provides insights into the geometry of the metal complexes. For d⁸ metal ions like Pt(II) and Pd(II), which commonly form square planar complexes with thiourea ligands, d-d transitions and charge-transfer bands are characteristic. In Pt(II) square planar complexes with 1-benzyl-3-phenylthiourea, absorption bands observed in the range of 20,833 to 23,809 cm⁻¹ (480-420 nm) are attributed to the spin-allowed d-d transition, ¹A₁g → ¹A₂g. mdpi.com Additional intense bands at higher energies are typically due to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of these complexes in solution.

¹H NMR: The protons of the N-H groups and the methylene (B1212753) (-CH₂-) bridge are sensitive probes of coordination. Upon deprotonation and chelation, the N-H signals disappear. For example, the free 1-benzyl-3-phenylthiourea ligand shows two N-H singlets at δ 9.63 and δ 8.16 ppm, which are absent in its Pt(II) complexes. mdpi.com The methylene protons adjacent to a coordinating nitrogen atom typically shift downfield due to the drainage of electron density towards the metal center. mdpi.comnih.gov

¹³C NMR: The most significant change in the ¹³C NMR spectrum upon S-coordination is the downfield shift of the C=S carbon signal. In Pt(II) complexes of 1-benzyl-3-phenylthiourea, this signal shifted downfield by 7–13 ppm compared to the free ligand, strongly suggesting coordination through the sulfur atom. mdpi.com This deshielding reflects the decreased electron density on the thiocarbonyl carbon upon bonding to the platinum ion. mdpi.com

Structural Elucidation of Metal Complexes

X-ray Single Crystal Diffraction Analysis

For metal complexes of N,N'-disubstituted thioureas, X-ray diffraction studies have confirmed various coordination modes. Although no crystal structures for complexes of this compound are reported, data from closely related ligands provide clear expectations.

For example, the crystal structure of complexes of 1-benzyl-3-(2-furoyl)thiourea and other derivatives reveals that the ligand can act as a bidentate donor through its sulfur and a deprotonated nitrogen atom, forming stable chelate rings with the metal center. researchgate.net In such structures, the metal ion typically adopts a geometry dictated by its coordination number and electronic configuration, such as the square planar geometry common for Pt(II), Pd(II), and Au(III) complexes. bohrium.com Bond length analysis confirms the coordination; for instance, Ir-S and Ir-Se bond distances in iridium(III) complexes with a related benzyl-substituted thione ligand were found to be in the ranges of 2.35-2.42 Å and 2.46-2.52 Å, respectively. rsc.org

Conformational Analysis of Coordinated Ligands

The this compound ligand possesses conformational flexibility around its C-N bonds. In the free state, N-acylthiourea derivatives often adopt a conformation stabilized by an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. researchgate.net For this compound, which lacks a carbonyl group, the conformation will be determined by steric interactions between the benzyl and methyl groups and potential weak intramolecular interactions.

Upon coordination, the ligand's conformation is locked into a specific arrangement. When acting as a bidentate S,N-chelating ligand, the formation of the rigid metal-ligand ring system severely restricts conformational freedom. The planarity of the thiourea backbone is often enhanced, and the orientation of the benzyl and methyl substituents is fixed relative to the coordination plane.

Isomeric Forms and Polymorphism in Metal Complexes

Metal complexes involving thiourea ligands can exhibit various forms of isomerism.

Geometric Isomerism: In square planar complexes of the type [M(L)₂X₂], where L is a monodentate thiourea, cis and trans isomers are possible.

Coordination Isomerism: The specific donor atoms involved can vary. While S-monodentate coordination is common, bidentate S,N-chelation is also prevalent, especially after deprotonation of an N-H group. sphinxsai.com

Polymorphism: This phenomenon, where a compound crystallizes in multiple distinct crystal structures, is also a possibility for these complexes. Different packing arrangements can arise from subtle variations in crystallization conditions, leading to polymorphs with different physical properties. The specific intermolecular interactions, such as hydrogen bonds (N-H···S, C-H···π) and van der Waals forces, will dictate the crystal packing.

Theoretical Insights into Coordination Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the electronic structure, bonding, and geometry of these complexes.

Catalytic Applications of 1 Benzyl 3 Methyl 2 Thiourea and Its Derivatives

Organocatalysis Mediated by 1-Benzyl-3-methyl-2-thiourea Scaffolds

The this compound structural motif serves as a fundamental scaffold in the design of advanced organocatalysts. The core utility of the thiourea (B124793) group lies in its capacity to act as a potent hydrogen-bond donor, activating electrophilic substrates through non-covalent interactions. mdpi.comacs.org In its basic form, this compound (C9H12N2S) is a known chemical compound. sigmaaldrich.comscbt.com However, for catalytic applications, particularly in asymmetric synthesis, this scaffold is typically integrated into larger, more complex chiral molecules. mdpi.com These modifications are crucial for creating a well-defined chiral environment that enables stereocontrol in chemical transformations. Researchers have successfully modified this basic framework to develop catalysts for a range of reactions, including Friedel-Crafts alkylations. mostwiedzy.pltandfonline.com The strategic placement of substituents on the thiourea nitrogen atoms can significantly alter the acidity and hydrogen-bonding strength, allowing for fine-tuning of the catalyst's reactivity and selectivity. mdpi.commostwiedzy.pl

A significant advancement in organocatalysis has been the development of bifunctional catalysts, where two distinct catalytic moieties operate synergistically within a single molecule. jst.go.jprsc.org Primary amine-thiourea catalysts are a prominent class of such systems. rsc.orgscilit.com In these catalysts, the thiourea unit functions as a hydrogen-bond donor (a Brønsted acid site) to activate the electrophile, lowering its LUMO energy. rsc.org Simultaneously, the primary amine group acts as a base, reacting with a nucleophile (such as a ketone or aldehyde) to form a more reactive enamine intermediate. rsc.orgacs.org

This dual activation model, where the catalyst engages both the electrophile and the nucleophile, is highly effective. rsc.org For instance, in the Michael addition of a ketone to a nitroolefin, the primary amine moiety of the catalyst forms an enamine with the ketone, while the thiourea group binds to and activates the nitro group of the nitroolefin through a double hydrogen bond. rsc.orgacs.org This brings the two reactants into close proximity within a defined chiral environment, facilitating a highly stereoselective C-C bond formation. acs.org Catalysts built on chiral diamine backbones or amino acid derivatives have proven particularly effective, demonstrating the versatility of combining the thiourea scaffold with other functional groups. rsc.orgacs.org

Chiral catalysts featuring the thiourea scaffold are powerful tools for a wide array of enantioselective transformations. mdpi.comjst.go.jp By creating a specific three-dimensional architecture around the active site, these catalysts can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. rsc.orgrsc.org This has led to significant progress in the synthesis of optically active molecules that are valuable intermediates in pharmaceuticals and agrochemicals. beilstein-journals.orgd-nb.info The success of these catalysts spans numerous reaction types, including crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. Bifunctional thiourea organocatalysts have emerged as exceptionally effective promoters of this transformation. rsc.orgbeilstein-journals.org Catalysts incorporating a primary amine and a thiourea group on a chiral scaffold, such as those derived from diamines or amino acids, have been successfully applied to the enantioselective addition of ketones and aldehydes to nitroolefins. acs.orgacs.org For example, pyrrolidine-thiourea catalysts have been shown to smoothly catalyze the reaction between cyclohexanone (B45756) and various nitroolefins, affording the Michael adducts in high yields with excellent diastereoselectivity and enantioselectivity. acs.org Similarly, catalysts derived from (R,R)-1,2-diphenylethylenediamine have been used for Michael additions to nitroalkenes under neutral conditions, yielding products with high enantiomeric excess (ee). rsc.org

Table 1: Representative Thiourea-Catalyzed Asymmetric Michael Additions

The aza-Henry (or nitro-Mannich) reaction is a powerful method for synthesizing β-nitroamines, which are versatile precursors to 1,2-diamines and other biologically important molecules. nih.govrsc.org Bifunctional thiourea organocatalysts have been instrumental in the development of highly enantioselective versions of this reaction. jst.go.jpnih.gov Catalysts bearing both a thiourea moiety and a tertiary amine group, for instance, can effectively promote the addition of nitroalkanes to N-Boc protected imines. nih.govacs.org The thiourea group activates the imine electrophile via hydrogen bonding, while the amine base deprotonates the nitroalkane to generate the nucleophilic nitronate intermediate. nih.gov This dual activation strategy has led to the synthesis of β-nitroamines with excellent yields and enantioselectivities. acs.org Novel catalysts, including those based on a BINAM scaffold or glycosyl backbones, have also been developed and proven effective. nih.govacs.org

Table 2: Examples of Asymmetric Aza-Henry Reactions Catalyzed by Thiourea Derivatives

The asymmetric α-hydrazination of carbonyl compounds with reagents like dialkyl azodicarboxylates provides direct access to valuable chiral hydrazine (B178648) derivatives, which are precursors for α-amino acids and other nitrogen-containing compounds. researchgate.net A challenge in this reaction is the potential for the catalyst itself to be deactivated by the highly electrophilic azodicarboxylate reagent. rsc.org However, researchers have developed thiourea-based organocatalysts that can effectively mediate this transformation. jst.go.jp Immobilizing the thiourea catalyst on a polymer support, such as polystyrene, has been shown to be a successful strategy. researchgate.netrsc.org The polymer backbone appears to sterically hinder the deactivation pathway, allowing the catalyst to perform the selective α-hydrazination reproducibly with good yields and high enantioselectivities. rsc.org

Table 3: Asymmetric α-Hydrazination using Thiourea-based Catalysts

The Petasis reaction is a versatile multicomponent transformation that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. nih.gov The development of a catalytic, enantioselective version of this reaction has been a significant challenge. Multifunctional thiourea catalysts have been discovered to be effective in promoting Petasis-type reactions with high enantioselectivity. jst.go.jpacs.orgacs.org For example, a thiourea catalyst bearing a 1,2-amino alcohol moiety was found to significantly accelerate the reaction of alkenylboronic acids with N-phenoxycarbonyl quinolinium salts (formed in situ from quinolines). jst.go.jpnih.gov The catalyst is proposed to activate the organoboronic acid, facilitating a stereocontrolled nucleophilic addition to the quinolinium electrophile. acs.orgacs.org This method provides a powerful route to enantio- and regioselective synthesis of 1,2-adducts of quinolines with high enantioselectivities, reaching up to 97% ee. jst.go.jpacs.org

Table 4: Enantioselective Petasis-Type Reactions Catalyzed by Thiourea Derivatives

Role of Hydrogen Bonding in Catalytic Mechanisms

The catalytic activity of thiourea derivatives, including this compound, is fundamentally linked to their capacity as hydrogen bond donors. acs.orgd-nb.info The two N-H protons of the thiourea moiety can form strong, directional hydrogen bonds with Lewis basic sites on substrate molecules. This interaction serves to activate electrophiles, rendering them more susceptible to nucleophilic attack. d-nb.info

The mechanism often involves a dual hydrogen bond donation, which creates a well-defined, six-membered ring-like pre-transition state assembly. This geometric arrangement precisely orients the reacting partners, lowering the activation energy of the reaction. The strength of this hydrogen bonding, and thus the catalytic activity, is significantly influenced by the electronic properties of the substituents on the thiourea nitrogen atoms. d-nb.info Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and more active catalysts. d-nb.info

Catalytic interactions can occur through several pathways:

Direct Electrophile Activation : The thiourea directly binds to and activates an electrophile, such as the carbonyl group of an aldehyde, facilitating an attack by a nucleophile. acs.org

Anion-Binding : In reactions involving ionic intermediates, the thiourea can act as an anion receptor, stabilizing the developing negative charge on an anion or binding the counter-ion of a cationic reagent.

Brønsted Acid-Base Bifunctionality : In some cases, thiourea can function as a bifunctional catalyst, simultaneously acting as a hydrogen bond donor to activate one component and a Brønsted base to deprotonate another, as seen in the synthesis of 2-aryl benzothiazoles. acs.org

Catalyst Design and Scaffold Modifications

A primary strategy involves the introduction of electron-withdrawing groups onto aryl rings attached to the thiourea nitrogen atoms. d-nb.info The 3,5-bis(trifluoromethyl)phenyl group is a classic example, substantially increasing the hydrogen-bonding strength and, consequently, the catalytic activity. d-nb.info Researchers have also explored alternatives like ester and sulfone aryl groups to achieve similar enhancements. d-nb.info

Another powerful design approach is the creation of linked, bis-thiourea catalysts. acs.org By tethering two thiourea units together, these catalysts can engage in cooperative binding with the substrate. acs.org This intramolecular cooperation avoids nonproductive aggregation that can occur with monomeric catalysts at higher concentrations and leads to a significant enhancement in activity, allowing for catalyst loadings as low as 0.05 mol%. acs.org

Furthermore, chiral scaffolds are incorporated to induce asymmetry in reactions. Cinchona alkaloids and BINOL-derived backbones are commonly used to create catalysts that can deliver products with high enantioselectivity. mdpi.comencyclopedia.pub For instance, a BINOL-derived chiral organocatalyst proved effective in the asymmetric Biginelli-like reaction of ketones with aromatic aldehydes and N-benzyl thiourea, yielding products with excellent enantioselectivities. encyclopedia.pub The modular design of these catalysts allows for the systematic optimization of the hydrogen bond donor and acceptor sites for specific reactions. mdpi.com

Metal Complex Catalysis Involving this compound Ligands

Thiourea derivatives, including this compound, are excellent ligands for a wide range of transition metals, owing to the presence of sulfur, nitrogen, and sometimes oxygen donor atoms. cymitquimica.comnih.govsphinxsai.com These ligands can coordinate to metal centers in various modes, including as neutral monodentate ligands through the sulfur atom or as anionic bidentate chelating ligands through S,N or S,O atoms. researchgate.netrsc.orgmdpi.com The resulting metal complexes often exhibit enhanced catalytic activity compared to the free ligands or the metal salt alone. rsc.orgd-nb.info

Cross-Coupling Reactions

Metal complexes of thiourea derivatives have emerged as effective catalysts in cross-coupling reactions. Palladium(II) complexes, in particular, have been successfully employed in Suzuki-Miyaura cross-coupling reactions. rsc.orgacs.org For example, Pd(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been shown to efficiently catalyze the coupling of aryl halides with aryl boronic acids. rsc.org

A novel approach involves the palladium-catalyzed Suzuki-Miyaura coupling of thioureas themselves with arylboronic acids. nih.gov This reaction proceeds through the in situ generation of a palladium-carbene complex via desulfurization of the thiourea. The subsequent coupling with the organoboron reagent leads to the formation of substituted amidinium salts, which are valuable moieties in functional materials and bioactive molecules. nih.gov This method has been successfully applied to various thioureas, including cyclic and unsymmetrical derivatives, as well as complex, medicinally relevant scaffolds. nih.gov A C2-symmetric thiourea ligand has also been used in palladium-catalyzed Heck and Suzuki coupling reactions with arenediazonium salts under mild, aerobic conditions. acs.org

| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |

| Pd(II)/N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | Suzuki-Miyaura | Aryl halides, Aryl boronic acids | Good | rsc.org |

| Pd(OAc)₂/XPhos | Suzuki-Miyaura (Desulfurative) | 1,1,3,3-Tetramethylthiourea, Phenylboronic acid | 95% | nih.gov |

| Pd(OAc)₂/XPhos | Suzuki-Miyaura (Desulfurative) | N,N'-dicyclohexylthiourea, 4-Methoxyphenylboronic acid | 91% | nih.gov |

| Pd₂ (dba)₃/C2-symmetric thiourea | Suzuki Coupling | Arenediazonium tetrafluoroborate, Phenylboronic acid | Good | acs.org |

Oxidation and Reduction Processes

Thiourea-metal complexes are active catalysts for a range of oxidation and reduction reactions. The specific activity often depends on the choice of metal center and the ligand framework.

For oxidation reactions, Co(II) salicylidenic Schiff base complexes derived from thiourea have been investigated for the oxidation of toluene (B28343) to products like benzaldehyde (B42025) and benzoic acid, using hydrogen peroxide as a clean oxidant. d-nb.info While the Co(II) complex showed catalytic activity, a corresponding Cr(III) complex was inactive under the studied conditions. d-nb.info Oxorhenium(V) complexes bearing acyl thiourea ligands have also demonstrated catalytic activity for the oxidation of dimethylsulfide. rsc.org

In reduction processes, ruthenium complexes with acyl thiourea ligands have proven effective. For example, Ru(III) complexes were found to be more effective than Ru(II) complexes for the catalytic reduction of nitrobenzene (B124822) to aniline (B41778) in the presence of NaBH₄. rsc.org One specific complex, [RuCl₂(PPh₃)₂L¹], where L¹ is an acyl thiourea ligand, achieved a 99% conversion of 4-bromonitrobenzene to 4-bromoaniline (B143363) within 30 minutes. rsc.org

| Catalyst Complex | Reaction Type | Substrate | Product | Conversion/Yield | Reference |

| Co(II) salicylidenic Schiff base | Oxidation | Toluene | Benzaldehyde, Benzoic acid | Active | d-nb.info |

| [ReV₂O₂L₂(OCH₃)₂] | Oxidation | Dimethylsulfide | Dimethylsulfoxide | Active | rsc.org |

| [RuCl₂(PPh₃)₂L¹] | Reduction | 4-Bromonitrobenzene | 4-Bromoaniline | 99% | rsc.org |

Polymerization Catalysis

In the field of organocatalysis, thioureas, particularly bis-thioureas, have been established as highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide. rsc.org These reactions are typically performed as a binary catalytic system, where the thiourea acts as a hydrogen-bond donor to activate the monomer, and a basic co-catalyst, such as a polyaza-macrocycle, activates the initiator (e.g., benzyl (B1604629) alcohol). rsc.org

The bis-thiourea structure enhances catalytic activity compared to mono-thiourea analogues, likely due to cooperative activation phenomena. rsc.org The combination of 1,1′-(propane-1,3-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) with various cyclen derivatives has been shown to be a highly efficient system for the ROP of L-lactide, producing polylactides with controlled molecular weights and narrow dispersities. rsc.org The structure of the macrocyclic co-catalyst plays a crucial role, with DFT calculations indicating that ring size and N-alkyl steric hindrance influence the activation of the initiator. rsc.org

Photocatalysis

The application of this compound and its derivatives in photocatalysis is an emerging area. Thiourea derivatives can participate in photoredox catalytic cycles. For instance, in a metal-free system for the synthesis of 2-aminobenzothiazoles, the organic dye Eosin Y acts as the photocatalyst. beilstein-journals.org The proposed mechanism involves the reductive quenching of the excited photocatalyst by a deprotonated thiourea derivative, which generates a thiyl radical. Subsequent aerobic oxidation and hydrogen atom abstraction steps close the catalytic cycle and yield the final product. beilstein-journals.org

While direct photocatalytic applications involving metal complexes of this compound are not extensively documented, the ability of thiourea ligands to form stable complexes with photosensitive metals like ruthenium and iridium suggests potential for future development in this field. cymitquimica.comnih.gov Porphyrin-based photocatalysts have also been used in reactions involving thiols, indicating the feasibility of light-driven carbon-sulfur bond formation. beilstein-journals.org

Biological and Biomedical Activity of 1 Benzyl 3 Methyl 2 Thiourea and Its Derivatives

Anticancer Activity

Thiourea (B124793) derivatives have garnered considerable attention for their potential as anticancer agents. nih.govbiointerfaceresearch.com Their therapeutic efficacy is often attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation. The structural versatility of the thiourea scaffold allows for the synthesis of a wide array of derivatives, each with the potential for unique biological activities.

The cytotoxic effects of 1-benzyl-3-methyl-2-thiourea and its derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, studies have demonstrated the potent cytotoxicity of certain thiourea derivatives against breast cancer (MCF-7), liver cancer (HepG2), prostate cancer (PC3), and colon cancer (SW480, SW620) cell lines, as well as chronic myelogenous leukemia (K-562) cells. nih.govbiointerfaceresearch.com

One study highlighted a series of 3-(trifluoromethyl)phenylthiourea analogs that exhibited high cytotoxicity against SW480, SW620, PC3, and K-562 cell lines, with IC50 values often below 10 µM. nih.gov Notably, some of these derivatives displayed greater growth inhibitory effects on selected tumor cells than the conventional chemotherapeutic agent, cisplatin. nih.gov Specifically, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents demonstrated the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Another investigation into bis-benzo[d] biointerfaceresearch.commdpi.comdioxol-5-yl thioureas revealed significant anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines, with a notable selectivity for HepG2 and HCT116 cells. biointerfaceresearch.com The nature of the linker between the thiourea moieties was found to be a critical determinant of cytotoxicity. biointerfaceresearch.com

Furthermore, platinum(II) complexes incorporating a 1-benzyl-3-phenylthiourea (B182860) ligand have shown promising anticancer activities against MCF-7 breast cancer cells, with IC50 values in the range of 10.96–78.90 µM. mdpi.com The cytotoxic potential of these complexes underscores the therapeutic promise of metal-based thiourea derivatives.

The following table summarizes the cytotoxic activity of selected thiourea derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | nih.gov |

| 4-(trifluoromethyl)phenylthiourea | SW620 | 5.8 ± 0.76 | nih.gov |

| 4-chlorophenylthiourea | SW620 | 7.6 ± 1.75 | nih.gov |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | biointerfaceresearch.com |

| N,N'-diphenylthioureas | MCF-7 | 338 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 | biointerfaceresearch.com |

| Diarylthiourea (compound 4) | MCF-7 | 338.33 ± 1.52 | mdpi.com |

A key mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise.

For example, a series of 3-(trifluoromethyl)phenylthiourea analogs were found to be potent inducers of apoptosis. nih.gov One particular derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov The pro-apoptotic activity of these compounds was further confirmed by trypan blue exclusion assays, which demonstrated a significant reduction in the number of viable cancer cells following treatment. nih.gov

The viability of various cancer cell lines was also found to be diminished upon treatment with these derivatives. nih.gov For instance, the viability of SW620 cells was reduced by 45-58% by some of the tested compounds. nih.gov These findings indicate that thiourea derivatives can induce both cytostatic and cytotoxic effects, effectively halting cell growth and triggering cell death.

Benzyl (B1604629) isothiocyanate (BITC), a related compound, has also been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com This suggests that the induction of oxidative stress may be a common mechanism of action for this class of compounds.

Uncontrolled cell proliferation is a hallmark of cancer. Thiourea derivatives have been shown to effectively inhibit the proliferation of various cancer cell lines. This antiproliferative activity is a crucial aspect of their anticancer potential.

Research has demonstrated that substituted thiourea derivatives can significantly reduce the number of cancerous cells, with some compounds causing a reduction of up to 93% in colon cancer cell lines. nih.gov This antiproliferative effect is often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell growth.

The antiproliferative properties of 1,3-disubstituted urea (B33335) and thiourea derivatives have been widely reported, particularly those with electron-withdrawing substituents on the terminal phenyl rings. nih.gov These structural features appear to enhance the ability of the compounds to interfere with the cellular machinery responsible for cell division.

Benzyl isothiocyanate (BITC) and its metabolites have also been shown to inhibit cell proliferation, potentially through the modification of cellular proteins. nih.gov This suggests that the antiproliferative effects of these compounds may be mediated by their ability to interact with and alter the function of key proteins involved in cell cycle progression.

The anticancer activity of thiourea derivatives is attributed to a variety of mechanisms of action, including enzyme inhibition, DNA binding, and the modulation of epigenetic processes.

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of several enzymes that play crucial roles in cancer development and progression. These include:

Tyrosine Kinases: Some thiourea derivatives act as inhibitors of epidermal growth factor receptor (EGFR) and HER-2, two tyrosine kinases that are often overexpressed in cancer cells and are key drivers of cell proliferation and survival. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK): Certain nitrophenylthiourea derivatives have been shown to inhibit the mitogen kinase enzyme (MK-2), which is involved in signaling pathways that regulate cell growth and differentiation. nih.gov

Histone Deacetylases (HDACs): Sirtuins, a class of HDACs, have been identified as molecular targets for some thiourea derivatives. jppres.com HDACs are involved in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. nih.gov

DNA Binding: While not as extensively studied as enzyme inhibition, there is evidence to suggest that some thiourea derivatives may exert their anticancer effects by interacting with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Histone Deacetylase (HDAC) Inhibition: The inhibition of HDACs is an emerging mechanism of action for some thiourea derivatives. jppres.com HDACs play a critical role in chromatin remodeling and gene expression. nih.gov By inhibiting these enzymes, thiourea derivatives can alter the acetylation status of histones, leading to a more open chromatin structure and the expression of genes that can suppress tumor growth. nih.gov The acyl thiourea functionality, in particular, has been explored as a novel zinc-binding group for the design of HDAC inhibitors. mdpi.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thiourea derivatives, SAR studies have provided valuable insights into the structural features that are important for their anticancer potential.

Several key findings from SAR studies include:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl rings of thiourea derivatives often enhances their cytotoxic activity. nih.govmdpi.com

Substitution Pattern: The position of substituents on the aromatic rings can significantly impact the potency of the compounds. For example, 3,4-disubstitution on a phenyl ring has been shown to be favorable for anticancer activity. nih.gov

Linker Type: In bis-thiourea derivatives, the nature of the linker connecting the two thiourea moieties can influence their cytotoxic effects. biointerfaceresearch.com

Lipophilicity: The lipophilicity of the compounds can also play a role in their anticancer activity, with more lipophilic derivatives sometimes exhibiting greater potency. jppres.com

These SAR studies provide a rational basis for the design and synthesis of new thiourea derivatives with improved anticancer properties.

In silico methods, such as molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are powerful tools for the rational design and development of new anticancer drugs. These computational approaches can be used to predict the binding affinity of a compound for its molecular target, assess its stability and dynamic behavior, and evaluate its pharmacokinetic properties.

Molecular Docking: Molecular docking studies have been used to investigate the binding interactions between thiourea derivatives and their molecular targets, such as EGFR, SIRT1, and tubulin. biointerfaceresearch.comjppres.com These studies can provide insights into the specific amino acid residues that are involved in the binding process and can help to explain the observed SARs.

Molecular Dynamics: Molecular dynamics simulations can be used to study the dynamic behavior of a ligand-protein complex over time. biotech-asia.org This can provide a more realistic picture of the binding process and can help to identify key interactions that are important for stabilizing the complex.

ADMET Prediction: ADMET prediction is used to assess the drug-likeness of a compound and to predict its pharmacokinetic properties. biotech-asia.orguobaghdad.edu.iq This information is crucial for identifying candidates that are likely to have favorable in vivo profiles. Several web-based tools, such as SwissADME and Pre-ADMET, are available for this purpose. biotech-asia.org

The use of in silico methods can help to streamline the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to have the desired biological activity and pharmacokinetic properties.

Antimicrobial Activity

Thiourea derivatives have demonstrated considerable potential as antimicrobial agents, exhibiting efficacy against a broad spectrum of bacteria, fungi, viruses, and parasites.

Antibacterial Efficacy (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Derivatives of thiourea have been recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the C=S and NH groups, which can interact with the carboxyl and phosphate groups on the bacterial cell membrane. seejph.com

Research into various thiourea derivatives has shown significant antibacterial potential. For instance, compounds substituted with electron-withdrawing groups or halogen atoms, such as chlorine, on the phenyl ring tend to exhibit good antibacterial activity. nih.gov Specifically, certain benzoylthiourea derivatives have shown notable effects. Compounds with a single fluorine atom on the phenyl ring displayed the best antibacterial activity in one study. nih.gov The antibacterial mechanism for some thiourea analogs is proposed to be the inhibition of DNA gyrase and topoisomerase IV. nih.gov

In one study, N-benzyl-3-methylbuten-2-enamide derivatives were tested against Escherichia coli and Staphylococcus aureus. The derivatives showed effective antibacterial action against E. coli with Minimum Inhibitory Concentration (MIC) values of 0.01 g/mL. nih.gov Additionally, certain derivatives demonstrated better activity against S. aureus with MIC values of 0.01 and 0.02 g/mL. nih.gov Another study highlighted that 1-(3-aminophenyl)-3-ethylthiourea showed a maximum zone of inhibition of 20 mm against S. aureus and 16 mm against P. aeruginosa at a concentration of 1000 μg. seejph.com

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

| N-benzyl-3-methylbuten-2-enamide derivatives | Escherichia coli | MIC: 0.01 g/mL | nih.gov |

| N-(4-isobutoxybenzyl)-3- methylbut-2-enamide | Staphylococcus aureus | MIC: 0.01 g/mL | nih.gov |

| N-(4-isopropoxybenzyl) -3-methylbut-2- enamide | Staphylococcus aureus | MIC: 0.02 g/mL | nih.gov |

| 1-(3-aminophenyl)-3-ethylthiourea (1000 µg) | Staphylococcus aureus | Zone of Inhibition: 20 mm | seejph.com |

| 1-(3-aminophenyl)-3-ethylthiourea (1000 µg) | Pseudomonas aeruginosa | Zone of Inhibition: 16 mm | seejph.com |

Antifungal Properties (Candida sp.)

Thiourea derivatives have also been identified as promising antifungal agents, particularly against pathogenic yeasts like Candida species. Nosocomial fungal infections caused by species such as Candida auris are a significant public health concern due to increasing resistance to standard antifungal drugs. nih.govnih.gov

Studies on thiourea derivatives of 2-thiophenecarboxylic acid have been conducted to evaluate their antifungal activity against C. auris. nih.govnih.gov One derivative, the ortho-methylated compound, demonstrated the highest antifungal activity, with a significant inhibitory effect on C. auris biofilm growth and microbial adherence. nih.gov The structural modifications, particularly the position of the methyl group on the aromatic ring, were found to greatly influence the antifungal action. nih.govnih.gov Other research has shown that benzoylthiourea derivatives with three fluorine atoms exhibit the most intensive antifungal activity against various fungal species. nih.gov

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Fungal Strain | Key Finding | Reference |

| Ortho-methylated 2-thiophenecarboxylic acid thiourea derivative | Candida auris | Highest antifungal activity; notable inhibition of biofilm growth and adherence. | nih.gov |

| Trifluorinated benzoylthiourea derivatives | Various Fungi | Exhibited the most intensive antifungal activity. | nih.gov |

Antiviral Properties (e.g., Anti-HIV, Murine norovirus, Yellow fever, Enterovirus, Chikungunya)

The antiviral potential of thiourea and its derivatives is an active area of research. These compounds have been evaluated against a variety of viral strains. Specifically, 1H-imidazol thiourea derivatives have emerged as promising agents against the Human Immunodeficiency Virus (HIV). researchgate.net

Furthermore, studies involving 4-thiazolidinone derivatives, which can be synthesized from thiourea compounds, have shown antiviral activity against several viruses. researchgate.netnih.gov These derivatives were tested against Murine norovirus, Yellow fever virus, Enterovirus, and Chikungunya virus strains. researchgate.netnih.govbuet.ac.bd The results indicated that the synthesized compounds had EC50 values higher than 0.3 μM, suggesting potential for further development as broad-spectrum antiviral agents. researchgate.netnih.gov

Table 3: Antiviral Activity of Thiourea Derivatives

| Compound Class | Virus | Activity | Reference |

| 1H-Imidazol thiourea derivatives | Anti-HIV | Emerged as promising anti-HIV agents. | researchgate.net |

| 4-Thiazolidinone derivatives | Murine norovirus | EC50 > 0.3 μM | researchgate.netnih.gov |

| 4-Thiazolidinone derivatives | Yellow fever virus | EC50 > 0.3 μM | researchgate.netnih.gov |

| 4-Thiazolidinone derivatives | Enterovirus | EC50 > 0.3 μM | researchgate.netnih.gov |

| 4-Thiazolidinone derivatives | Chikungunya virus | EC50 > 0.3 μM | researchgate.netnih.gov |

Antiparasitic Activity (Leishmania amazonensis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Thiourea derivatives have shown promising antiprotozoal activities, including against Leishmania amazonensis. nih.gov

In a study focused on N,N′-disubstituted thiourea derivatives, several compounds were synthesized and evaluated in vitro against both promastigote and amastigote forms of L. amazonensis. nih.gov These derivatives were synthesized through the reaction of isothiocyanates, including benzyl isothiocyanate, with various amines. nih.gov One compound, which introduced a piperazine ring, showed enhanced potency and selectivity, achieving an IC50 of 1.8 ± 0.5 µM against the parasite. nih.gov Another study found that certain promising thiourea derivatives exhibited IC50 values ranging from 70 to 150 µM against L. amazonensis. researchgate.net Ultrastructural analysis of parasites treated with related 1,2,3-triazole compounds revealed significant alterations, including damage to the nucleus and kinetoplast. mdpi.com

Table 4: Antileishmanial Activity of Selected Thiourea Derivatives against Leishmania amazonensis

| Compound Type | Parasite Form | IC50 Value | Reference |

| Piperazine-containing thiourea derivative | Amastigotes | 1.8 ± 0.5 µM | nih.gov |

| N,N′-disubstituted thioureas (general) | Amastigotes | 70 to 150 µM | researchgate.net |

Antioxidant Activity

Thiourea and its derivatives are known to be potent scavengers of reactive oxygen species. Their antioxidant ability is a significant aspect of their biomedical potential.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of thiourea derivatives is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging assays. researchgate.nethueuni.edu.vn These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study comparing the antioxidant activity of 1,3-diphenyl-2-thiourea (DPTU) and a close derivative, 1-benzyl-3-phenyl-2-thiourea (BPTU), provided insightful data. The results, shown in the table below, indicate that DPTU is a more effective free radical scavenger than BPTU in both assays. researchgate.nethueuni.edu.vn The mechanism is believed to be primarily through hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn Another study on 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) also demonstrated its capacity to scavenge both DPPH and ABTS radicals. hueuni.edu.vn

Table 5: Free Radical Scavenging Activity of Thiourea Derivatives

| Compound | Assay | IC50 Value (mM) | Reference |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | researchgate.nethueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | researchgate.nethueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | researchgate.nethueuni.edu.vn |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 0.0013 | hueuni.edu.vn |